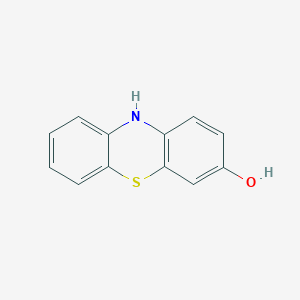

10H-Phenothiazin-3-ol

Description

Properties

IUPAC Name |

10H-phenothiazin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NOS/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13-10/h1-7,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMWHXUWMDVHJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172863 | |

| Record name | 3-Hydroxyphenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1927-44-2 | |

| Record name | 10H-Phenothiazin-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1927-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyphenothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001927442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyphenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10H-phenothiazin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYPHENOTHIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3470A1E0IL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"10H-Phenothiazin-3-ol" chemical structure and IUPAC name

An In-Depth Technical Guide to 10H-Phenothiazin-3-ol: Structure, Synthesis, and Therapeutic Potential

Abstract

The phenothiazine scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of drugs with diverse pharmacological activities.[1][2] This guide provides a comprehensive technical overview of a fundamental member of this class, this compound. We will dissect its core molecular attributes, explore viable synthetic pathways, and discuss its significance as a precursor for developing novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of the phenothiazine core for future innovations.

Part 1: Core Molecular Attributes

A thorough understanding of a molecule begins with its fundamental structure and properties. These characteristics dictate its reactivity, interactions with biological systems, and potential for modification.

Chemical Structure and Nomenclature

The formal IUPAC name for this compound is This compound .[3] It consists of a tricyclic system where two benzene rings are fused to a central 1,4-thiazine ring, with a hydroxyl group substituted at the 3-position. The "10H" designation indicates the presence of a hydrogen atom on the nitrogen at position 10.

Caption: Figure 1: 2D representation of this compound.

Chemical Identifiers

For unambiguous identification in databases and literature, the following identifiers are crucial:

| Identifier | Value | Source |

| CAS Number | 1927-44-2 | [3][4] |

| Molecular Formula | C₁₂H₉NOS | [3][5][6] |

| Molecular Weight | 215.27 g/mol | [3] |

| InChIKey | JAMWHXUWMDVHJF-UHFFFAOYSA-N | [3][5][6] |

| Canonical SMILES | C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)O | [3][5] |

Physicochemical Properties

The physicochemical properties influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which is critical in drug development.

| Property | Value | Notes |

| XLogP3 | 3.8 | [3] |

| Hydrogen Bond Donors | 2 | (from -OH and -NH groups)[3] |

| Hydrogen Bond Acceptors | 2 | (from O and N atoms)[3] |

| Rotatable Bond Count | 0 | [3] |

The XLogP3 value of 3.8 suggests moderate lipophilicity, indicating the compound is likely to have good membrane permeability. The presence of both hydrogen bond donors and acceptors allows for specific interactions with biological targets.

Part 2: Synthesis and Characterization

The availability of a robust and efficient synthetic route is paramount for further research and development. While numerous methods exist for substituted phenothiazines, this section outlines a representative protocol for the parent 3-hydroxy compound.

Retrosynthetic Analysis & Strategy

The most common and logical approach to constructing the phenothiazine core is through the cyclization of a diarylamine or diaryl sulfide. A plausible strategy for this compound involves the thionation (sulfur cyclization) of a pre-formed hydroxyl-substituted diphenylamine. This method, often catalyzed by iodine and achievable under microwave irradiation for improved efficiency, is a staple in heterocyclic chemistry.[7]

Caption: Figure 2: A plausible synthetic workflow for this compound.

Representative Experimental Protocol

This protocol is a generalized procedure based on established methods for phenothiazine synthesis.[7] Researchers should optimize conditions for specific laboratory setups.

-

Synthesis of the Diphenylamine Intermediate:

-

To a solution of a suitable p-substituted phenol (e.g., 4-aminophenol) in a high-boiling polar aprotic solvent like DMF, add an o-substituted aromatic amine (e.g., 2-chlorobenzoic acid) and a copper catalyst.

-

Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) for several hours until TLC or LC-MS indicates the consumption of starting materials.

-

Perform an aqueous workup to remove the solvent and catalyst, followed by purification (e.g., column chromatography) to isolate the substituted diphenylamine intermediate.

-

-

Thionation and Cyclization:

-

Combine the purified diphenylamine intermediate (10 mmol), elemental sulfur (20 mmol), and a catalytic amount of iodine (approx. 1% by weight) in a microwave-safe reaction vessel.

-

Subject the mixture to microwave irradiation, cycling intermittently (e.g., 30-second pulses) for a total of 8-10 minutes, monitoring the reaction progress.

-

Causality: The iodine catalyzes the electrophilic thionation of the aromatic rings, and the heat from microwave irradiation efficiently drives the subsequent intramolecular cyclization to form the thiazine ring.

-

Upon completion, allow the mixture to cool. The crude product can be triturated with methanol to remove excess sulfur and unreacted starting materials.

-

Recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

-

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed using standard spectroscopic techniques.

-

¹H NMR: The spectrum should display a complex multiplet pattern in the aromatic region (approx. δ 6.7–8.1 ppm) corresponding to the protons on the benzene rings.[8] A broad singlet for the N-H proton is expected (often δ 8.5-9.1 ppm), along with a singlet for the O-H proton, both of which are exchangeable with D₂O.

-

IR Spectroscopy: Key vibrational bands would confirm the presence of specific functional groups. Expect a broad peak around 3300–3450 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.[8] Aromatic C-H stretching will appear around 3000-3100 cm⁻¹, and C=C stretching in the 1500-1600 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak (M+) should be observed at an m/z corresponding to the molecular weight of 215.27. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[6]

-

UV-Vis Spectroscopy: Phenothiazines typically exhibit two main absorption bands. For the core structure, these are often found around 250 nm and 315 nm, corresponding to π-π* transitions.[9]

Part 3: Relevance in Drug Discovery and Development

The true value of this compound lies not in its direct application, but in its role as a versatile scaffold for creating novel, potent, and specific therapeutic agents.

Caption: Figure 3: The phenothiazine core as a scaffold for diverse bio-activities.

The Privileged Phenothiazine Scaffold

Phenothiazine and its derivatives are considered "privileged structures" in medicinal chemistry. This is due to their unique, butterfly-like, non-planar conformation, which allows them to interact with a wide array of biological receptors and enzymes.[10][11] Their electron-rich nature also makes them interesting for applications involving redox chemistry. Historically, derivatives have been successfully developed as antipsychotics (e.g., Chlorpromazine), antihistamines, and antiemetics.[2][11]

Biological Activities and Therapeutic Potential

While this compound itself is not a marketed drug, its structure is a key component of more complex molecules. Modern research has expanded the potential applications of phenothiazine derivatives significantly:

-

Antimicrobial Agents: By incorporating phenothiazine into N-Mannich bases or other structures, novel compounds with potent activity against pathogenic bacteria like S. aureus and E. coli have been developed.[12][13][14]

-

Anticancer Activity: Phenothiazine hybrids have shown promise in inhibiting cancer cell proliferation.[2] They can be designed to target microtubule dynamics or reverse multi-drug resistance mediated by transporters like P-glycoprotein.[2]

-

Neurodegenerative Diseases: Given their ability to cross the blood-brain barrier and their redox properties, phenothiazines are being investigated for potential roles in treating neurodegenerative conditions like Alzheimer's and Parkinson's disease.[10][11]

The hydroxyl group at the 3-position of this compound is of particular strategic importance. It serves as a synthetic handle for:

-

Improving Solubility: The polar -OH group can enhance aqueous solubility.

-

Prodrug Formation: It can be esterified or etherified to create prodrugs that release the active molecule in vivo.

-

Molecular Hybridization: It provides a reactive site to link the phenothiazine core to other pharmacophores, creating hybrid molecules with potentially synergistic effects.[2]

Conclusion

This compound is more than a simple chemical compound; it is a foundational building block with immense potential in modern drug discovery. Its well-defined structure, accessible synthesis, and the proven therapeutic value of the phenothiazine scaffold make it a molecule of high interest. By understanding its core attributes and leveraging its functional groups for strategic modification, researchers can continue to develop novel and effective treatments for a wide range of human diseases, from psychiatric disorders to cancer and infectious diseases.

References

-

PubChem. (n.d.). This compound, 8-chloro-10-(3-(dimethylamino)propyl)-, 5-oxide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxyphenothiazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. The Stenutz Database of Carbohydrate Structures. Retrieved from [Link]

-

NIST. (n.d.). This compound, 10-[3-(dimethylamino)propyl]-, acetate (ester). NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C12H9NOS). Retrieved from [Link]

-

ChemSynthesis. (n.d.). 8-chloro-10H-phenothiazin-3-ol. Retrieved from [Link]

-

Abdula, A. M., et al. (2024). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. Heliyon, 10(9), e28573. Available from: [Link]

-

SpectraBase. (n.d.). This compound, 8-chloro-. Wiley. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenothiazine. Retrieved from [Link]

-

Connect Journals. (n.d.). Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies. Retrieved from [Link]

-

ResearchGate. (2007). Synthesis of Some Substituted 10H-Phenothiazines, Ribofuranosides, and their Antioxidant Activity. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 10H-Phenothiazine, 10-methyl-. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

PubMed Central. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 8-Chloro-10H-phenothiazin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 3-hydroxy-3-(10-butyl-10H-phenothiazin-3-yl)-propanoate. Wiley. Retrieved from [Link]

-

ChemSynthesis. (n.d.). Phenothiazines database. Retrieved from [Link]

-

PubMed. (2017). Possible Biological and Clinical Applications of Phenothiazines. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed Central. (2022). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2024). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. Retrieved from [Link]

-

ResearchGate. (2017). Possible Biological and Clinical Applications of Phenothiazines. Retrieved from [Link]

Sources

- 1. Phenothiazine - Wikipedia [en.wikipedia.org]

- 2. Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Hydroxyphenothiazine | C12H9NOS | CID 74725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound [stenutz.eu]

- 6. PubChemLite - this compound (C12H9NOS) [pubchemlite.lcsb.uni.lu]

- 7. Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Possible Biological and Clinical Applications of Phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. connectjournals.com [connectjournals.com]

- 14. researchgate.net [researchgate.net]

The Multifaceted Therapeutic Potential of Phenothiazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phenothiazine core, a tricyclic heterocyclic scaffold, has proven to be a remarkably versatile pharmacophore in medicinal chemistry. Initially rising to prominence with the discovery of chlorpromazine and the dawn of psychopharmacology, the therapeutic applications of phenothiazine derivatives have since expanded far beyond their initial use as antipsychotics. This in-depth technical guide provides a comprehensive exploration of the diverse biological activities of these compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed to evaluate their efficacy. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to harness the full therapeutic potential of this remarkable class of molecules.

The Cornerstone of Antipsychotic Therapy: Dopamine Receptor Antagonism

The primary and most well-established biological activity of phenothiazine derivatives is their ability to antagonize dopamine receptors, particularly the D2 subtype, in the central nervous system.[1][2] This mechanism forms the basis of their efficacy in treating psychotic disorders such as schizophrenia.[3]

Mechanism of Action at the D2 Receptor

Phenothiazine antipsychotics are believed to exert their therapeutic effects by blocking the action of dopamine in the mesolimbic pathway of the brain.[4] Dopamine, a key neurotransmitter, communicates signals between neurons by binding to its receptors.[3] The overactivity of these dopaminergic pathways is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. By competitively inhibiting the binding of dopamine to D2 receptors, phenothiazines effectively dampen this excessive signaling, leading to a reduction in psychotic symptoms.[4]

The interaction of phenothiazine derivatives with the D2 receptor is a complex process influenced by the specific chemical structure of each compound. The tricyclic phenothiazine nucleus, with its characteristic fold, and the nature of the substituent at position 2 and the side chain at position 10 are crucial for receptor binding and antipsychotic potency.

Diagram: Dopamine D2 Receptor Signaling and Phenothiazine Inhibition

Caption: A simplified workflow for the synthesis of new phenothiazine derivatives, often involving modifications at the N-10 and C-2 positions.

Conclusion and Future Perspectives

The journey of phenothiazine derivatives, from their serendipitous discovery as antipsychotics to their current status as promising leads in a multitude of therapeutic areas, is a testament to the enduring power of medicinal chemistry. Their multifaceted biological activities, including anticancer, antimicrobial, and neuroprotective effects, continue to inspire new research and development efforts. As our understanding of the intricate molecular mechanisms underlying these activities deepens, so too will our ability to design and synthesize novel phenothiazine-based drugs with enhanced efficacy and improved safety profiles. The future of phenothiazine research holds the promise of unlocking even more of the therapeutic potential hidden within this remarkable chemical scaffold.

References

-

Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (2024). ACS Omega. [Link]

-

Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents. (2020). Molecules. [Link]

-

Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents. (2022). Polycyclic Aromatic Compounds. [Link]

-

Role of Phenothiazines and Structurally Similar Compounds of Plant Origin in the Fight against Infections by Drug Resistant Bacteria. (2018). Antibiotics. [Link]

-

The Design and Synthesis of Novel Phenothiazine Derivatives as Potential Cytotoxic Agents. (2020). Letters in Drug Design & Discovery. [Link]

-

Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (2024). ACS Omega. [Link]

-

In vitro antimicrobial activity of 18 phenothiazine derivatives: structure-activity relationship. (1985). Pathologie Biologie. [Link]

-

Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains. (2021). Journal of Applied Microbiology. [Link]

-

Phenothiazine Derivatives: The Importance of Stereoisomerism in the Tolerance and Efficacy of Antimicrobials. (2024). Pharmaceuticals. [Link]

-

Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs. (2021). European Journal of Pharmaceutical Sciences. [Link]

-

List of phenothiazines tested for antimicrobial action. (2008). ResearchGate. [Link]

-

Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains. (2021). ResearchGate. [Link]

-

Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. (2023). Methods and objects of chemical analysis. [Link]

-

DFT-based QSAR Studies of cytotoxicity of phenothiazine derivatives as in vitro anti-cancer agents using the. (2016). Der Pharma Chemica. [Link]

-

Inhibition of Butyrylcholinesterase by Phenothiazine Derivatives. (1998). Journal of Enzyme Inhibition. [Link]

-

Antitumor activity of phenothiazine-related compounds. (1996). Anticancer Research. [Link]

-

Phenothiazine Antipsychotic Drug Facts, Side Effects, Dosage. (n.d.). MedicineNet. [Link]

-

A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric method. (2022). Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Table 3, Detailed protocol for the D2 binding secondary assay. (2014). Probe Reports from the NIH Molecular Libraries Program. [Link]

-

MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

-

Characteristics of methods for determining some phenothiazine derivatives and their S-oxides by anticholinesterase activity. (2023). ResearchGate. [Link]

-

MTT Assay. (2025). Protocols.io. [Link]

-

MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

-

Antimicrobial activity of phenothiazines. (2007). ResearchGate. [Link]

-

Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. (2023). Frontiers in Pharmacology. [Link]

-

A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. (2024). Central Nervous System Agents in Medicinal Chemistry. [Link]

-

A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric method. (2022). ResearchGate. [Link]

-

Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. (2023). Frontiers in Pharmacology. [Link]

-

Phenothiazines and Selenocompounds: A Potential Novel Combination Therapy of Multidrug Resistant Cancer. (2021). Anticancer Research. [Link]

-

Preparation, Characterization, In silico and In vitro Antimicrobial Studies of Phenothiazine-3-sulphonamide Derivatives. (2022). ResearchGate. [Link]

-

Phenothiazines and Structurally Related Compounds as Modulators of Cancer Multidrug Resistance. (2006). Current Drug Targets. [Link]

-

Differential effect of phenothiazines on MRP1 and P-glycoprotein activity. (2006). Cancer Biology & Therapy. [Link]

Sources

- 1. texaschildrens.org [texaschildrens.org]

- 2. Frontiers | Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells [frontiersin.org]

- 3. The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT Assay [protocols.io]

An In-Depth Technical Guide to the Putative Mechanism of Action of 10H-Phenothiazin-3-ol in Cancer Cells

A Note on the Subject Compound: Research specifically investigating the anticancer properties of 10H-Phenothiazin-3-ol is not extensively available in public literature. This guide, therefore, provides a comprehensive overview of the well-documented, multi-faceted mechanisms of action of the broader phenothiazine class of compounds in cancer cells. We will then extrapolate and propose a scientifically-grounded, hypothetical mechanism of action for this compound, with a particular focus on the potential influence of the 3-hydroxy substitution. This document is intended to serve as a foundational resource for researchers and drug developers, providing both established knowledge and a framework for future investigation into this and related compounds.

Part 1: The Phenothiazine Scaffold: A Privileged Structure with a Multi-Pronged Assault on Cancer

The 10H-phenothiazine tricycle is a "privileged scaffold" in medicinal chemistry. Initially developed for their neuroleptic properties, phenothiazine derivatives have demonstrated a remarkable breadth of biological activities, including significant potential as anticancer agents.[1][2][3] Their efficacy stems from an ability to engage multiple cellular targets and disrupt various signaling pathways crucial for cancer cell survival and proliferation.[1][2]

Disruption of Cellular Membrane Integrity

Phenothiazines are amphiphilic molecules, a characteristic that allows them to readily intercalate into the lipid bilayers of cellular membranes.[1] This insertion disrupts membrane fluidity and organization, leading to a cascade of downstream effects. In cancer cells, which often exhibit increased metabolic activity and membrane stress, this disruption can be particularly detrimental.[1] Key consequences include:

-

Alteration of Membrane Protein Function: The change in the lipid environment can impair the function of membrane-bound proteins, including growth factor receptors and ion channels.

-

Increased Permeability: Disruption of the membrane can lead to increased permeability, loss of ionic gradients, and ultimately, cell death.

-

Sensitization to Chemotherapy: By compromising the cell membrane, phenothiazines can enhance the uptake and efficacy of other chemotherapeutic agents, potentially overcoming multidrug resistance.[1]

Induction of Oxidative Stress

A pivotal mechanism of action for many phenothiazine derivatives is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[4][5] This can occur through various mechanisms, including interaction with cellular enzymes and the redox cycling of the phenothiazine molecule itself. Elevated ROS levels in cancer cells can lead to:

-

DNA Damage: ROS can cause single and double-strand breaks in DNA, triggering cell cycle arrest and apoptosis.

-

Mitochondrial Dysfunction: Damage to mitochondrial membranes and components of the electron transport chain can impair ATP production and lead to the release of pro-apoptotic factors.

-

Lipid Peroxidation: Oxidation of lipids in cellular membranes can further compromise their integrity and function.

Interruption of Critical Pro-Survival Signaling Pathways

Phenothiazine derivatives have been shown to inhibit several key signaling pathways that are frequently dysregulated in cancer and are essential for tumor growth and survival.[1]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Phenothiazines can inhibit the phosphorylation and activation of Akt, a key kinase in this pathway, leading to decreased cell proliferation.[1]

-

MAPK/ERK Pathway: The MAPK/ERK pathway is involved in transmitting signals from the cell surface to the nucleus to control gene expression and cell division. Phenothiazines can modulate this pathway, contributing to their anti-proliferative effects.[1]

Signaling Pathway Diagram: Major Targets of Phenothiazines in Cancer Cells

Caption: A typical experimental workflow for investigating the anticancer mechanism of a novel compound.

Part 4: Data Presentation

Quantitative data from the above experiments should be summarized in a clear and concise format.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Cancer | 15.5 |

| A549 | Lung Cancer | 22.1 |

| U87-MG | Glioblastoma | 12.8 |

| HCT116 | Colon Cancer | 18.3 |

Note: These are hypothetical values for illustrative purposes and would need to be determined experimentally.

Conclusion and Future Directions

While direct experimental evidence for the anticancer activity of this compound is currently lacking, the extensive research on the phenothiazine class of compounds provides a strong foundation for its investigation as a potential therapeutic agent. The multi-targeted nature of the phenothiazine scaffold, combined with the potential for enhanced pro-oxidant activity conferred by the 3-hydroxy group, makes this compound a compelling candidate for further study.

Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines to determine its potency and selectivity. Mechanistic studies, following the protocols outlined in this guide, will be crucial to elucidate its precise mechanism of action and to validate the hypotheses presented herein. Furthermore, the 3-hydroxy position offers a valuable site for the development of novel derivatives with improved pharmacological properties, opening new avenues for the design of next-generation phenothiazine-based anticancer drugs.

References

-

The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition. PMC - PubMed Central.[Link]

-

Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. PMC - PubMed Central.[Link]

-

Phenothiazine derivatives as anticancer compounds. ResearchGate.[Link]

-

Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. PMC.[Link]

-

Antioxidant vs. prooxidant action of phenothiazine in a biological environment in the presence of hydroxyl and hydroperoxyl radicals: a quantum chemistry study. RSC Publishing.[Link]

-

Synthesis and biological activity of phenothiazine derivatives. SciSpace.[Link]

-

Antioxidant vs. prooxidant action of phenothiazine in a biological environment in the presence of hydroxyl and hydroperoxyl radi. RSC Publishing.[Link]

-

Phenothiazine derivatives as potent anticancer agents. ResearchGate.[Link]

-

Dietary Polyphenols and Their Role in Oxidative Stress-Induced Human Diseases: Insights Into Protective Effects, Antioxidant Potentials and Mechanism(s) of Action. PMC - PubMed Central.[Link]

-

Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. PubMed.[Link]

-

Phenolic compounds protect HepG2 cells from oxidative damage: Relevance of glutathione levels. ResearchGate.[Link]

-

Effect of Hydroxyl Group on the Anticancer Activity of Xanthone Derivatives against Breast Cancer Cells. International Journal of Chemical Engineering and Applications.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. [PDF] Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. | Semantic Scholar [semanticscholar.org]

- 5. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Antioxidant potential of hydroxylated phenothiazines

This workflow emphasizes a self-validating system. Initial hits from high-throughput in vitro screens must be validated through SAR analysis. Promising lead compounds are then tested in more biologically relevant systems, such as protecting human neuroblastoma cells from oxidative stress, to confirm that the observed chemical antioxidant activity translates into a tangible neuroprotective effect. [15][16]

Conclusion and Future Perspectives

Hydroxylated phenothiazines represent a promising class of antioxidants with significant therapeutic potential, particularly in the context of neurodegenerative diseases where oxidative stress is a major contributor to pathology. [3]Their established pharmacological profiles and the tunability of their chemical structure make them attractive candidates for drug development.

Future research should focus on:

-

Targeted Synthesis: Designing novel derivatives with optimized hydroxyl positioning and N-10 substituents to maximize antioxidant activity while minimizing off-target effects.

-

Mechanism Elucidation: Using advanced computational and experimental techniques to further clarify the dominant antioxidant mechanisms in specific biological microenvironments.

-

Pro-oxidant Potential: Thoroughly investigating the conditions under which these compounds may exhibit pro-oxidant activity to ensure safety and efficacy in clinical applications.

By leveraging the foundational principles and methodologies outlined in this guide, researchers can effectively explore and harness the potent antioxidant capabilities of hydroxylated phenothiazines in the ongoing fight against diseases rooted in oxidative damage.

References

-

Radical Scavenging Potential of the Phenothiazine Scaffold: A Computational Analysis - PMC - PubMed Central. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

-

Old phenothiazine and dibenzothiadiazepine derivatives for tomorrow's neuroprotective therapies against neurodegenerative diseases. (2010). PubMed. Retrieved January 14, 2026, from [Link]

-

Radical Scavenging Potential of the Phenothiazine Scaffold: A Computational Analysis. (2021). Radboud Repository. Retrieved January 14, 2026, from [Link]

-

Antioxidant Properties of New Phenothiazine Derivatives. (2021). PMC - NIH. Retrieved January 14, 2026, from [Link]

-

A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Antioxidant vs. prooxidant action of phenothiazine in a biological environment in the presence of hydroxyl and hydroperoxyl radicals: a quantum chemistry study. (2015). RSC Publishing. Retrieved January 14, 2026, from [Link]

-

Radical modulation activity of benzo[a]phenothiazine. (1997). PubMed. Retrieved January 14, 2026, from [Link]

-

A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. (n.d.). Bentham Science Publisher. Retrieved January 14, 2026, from [Link]

-

Old phenothiazine and dibenzothiadiazepine derivatives for tomorrow's neuroprotective therapies against neurodegenerative diseases | Request PDF. (2010). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Synthesis and biological evaluation of phenothiazine derivative-containing hydroxamic acids as potent class II histone deacetylase inhibitors. (2021). PubMed. Retrieved January 14, 2026, from [Link]

-

A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. (2024). Bentham Science Publishers. Retrieved January 14, 2026, from [Link]

-

Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. (2024). MDPI. Retrieved January 14, 2026, from [Link]

-

Antioxidant vs Prooxidant Action of Phenothiazine in a Biological Environment in the presence of Hydroxyl and Hydroperoxyl Radicals: A Quantum Chemistry Study. (2015). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Chemical structure of phenothiazines. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Synthesis of Substituted Phenothiazines derivatives, Antioxidant, P-Glycoprotein, Cyp Enzyme Activity, HIA and BBB Prediction. (2018). Der Pharma Chemica. Retrieved January 14, 2026, from [Link]

-

Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure–Activity Relationship. (2023). MDPI. Retrieved January 14, 2026, from [Link]

-

Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. (2022). MDPI. Retrieved January 14, 2026, from [Link]

-

Synthesis and Evaluation of Phenothiazine Derivatives. (2020). IOSR Journal of Pharmacy. Retrieved January 14, 2026, from [Link]

Sources

- 1. iosrphr.org [iosrphr.org]

- 2. Radical Scavenging Potential of the Phenothiazine Scaffold: A Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Antioxidant Properties of New Phenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold | MDPI [mdpi.com]

- 8. Antioxidant vs. prooxidant action of phenothiazine in a biological environment in the presence of hydroxyl and hydroperoxyl radicals: a quantum chemistry study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. benthamdirect.com [benthamdirect.com]

The Strategic Advantage of 10H-Phenothiazin-3-ol: A Technical Guide to a Versatile Precursor for Novel Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenothiazine scaffold is a cornerstone in medicinal chemistry, historically leading to groundbreaking advancements in antipsychotic therapy and more recently showing promise in oncology and neuroprotection.[1][2] This technical guide moves beyond the well-trodden path of traditional phenothiazine derivatives to focus on a precursor with significant untapped potential: 10H-Phenothiazin-3-ol . The strategic placement of a hydroxyl group on the tricyclic core introduces a secondary site for functionalization, opening new avenues for creating diverse chemical entities with potentially novel pharmacological profiles. This document provides an in-depth exploration of the synthetic utility of this compound, detailing established and prospective synthetic methodologies, and discusses the rationale for its use in the design of next-generation therapeutic agents.

The Phenothiazine Core: A Privileged Scaffold in Drug Discovery

The 10H-phenothiazine tricycle is a classic example of a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets.[3] First synthesized in 1883, its derivatives have demonstrated a remarkable breadth of biological activities, including antipsychotic, antiemetic, antihistaminic, anticancer, and neuroprotective effects.[4][5][6] The iconic antipsychotic drug, chlorpromazine, is a testament to the therapeutic power of this scaffold and revolutionized the treatment of schizophrenia.[5]

The pharmacological versatility of phenothiazines stems from their unique, butterfly-shaped, non-planar structure and their ability to interact with a variety of receptors and enzymes.[4] Their mechanism of action often involves the modulation of neurotransmitter systems, such as dopamine and serotonin pathways, and interference with cellular processes like oxidative stress and protein aggregation.[5][7] In recent years, there has been a resurgence of interest in phenothiazine derivatives as potential anticancer agents, with studies highlighting their ability to induce apoptosis, inhibit cell proliferation, and overcome multidrug resistance in cancer cells.[8][9][10] Furthermore, their antioxidant properties make them attractive candidates for the development of neuroprotective therapies for diseases like Alzheimer's and Parkinson's.[7][11]

This compound: A Precursor with Dual Functionality

While traditional phenothiazine drug development has largely focused on modifications at the N-10 position of the central thiazine ring, this compound offers an additional, strategically positioned reactive handle. The phenolic hydroxyl group at the 3-position provides a site for a variety of chemical transformations, allowing for the introduction of new pharmacophores and the modulation of the molecule's physicochemical properties.

The presence of the hydroxyl group can significantly impact the molecule's polarity, solubility, and ability to form hydrogen bonds, which are critical for drug-receptor interactions. Furthermore, it opens the door to a range of derivatization strategies that are not accessible with the parent 10H-phenothiazine.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H9NOS | [12] |

| Molecular Weight | 215.27 g/mol | [12] |

| IUPAC Name | This compound | [12] |

| Physical Appearance | Solid (predicted) | |

| XlogP (predicted) | 3.8 | [13] |

Synthetic Pathways Leveraging this compound

The synthetic utility of this compound lies in the ability to selectively functionalize the N-10 and O-3 positions. This allows for the creation of diverse libraries of compounds with tailored properties.

Synthesis of the this compound Core

The synthesis of the this compound backbone can be achieved through classical methods such as the Bernthsen synthesis or Ullmann condensation, adapted for substituted starting materials.[14][15]

Caption: Ullmann condensation route to hydroxylated phenothiazines.

Derivatization at the N-10 Position

The secondary amine at the N-10 position is nucleophilic and can be readily alkylated or acylated to introduce a wide variety of side chains. This is the most common modification in the synthesis of phenothiazine-based drugs.

-

Dissolution: Dissolve 1 equivalent of this compound in a suitable aprotic solvent (e.g., DMF, THF).

-

Deprotonation: Add 1.1 equivalents of a strong base (e.g., NaH) portion-wise at 0 °C and stir for 30 minutes.

-

Alkylation: Add 1.2 equivalents of the desired alkyl halide (e.g., 1-bromo-3-chloropropane) dropwise and allow the reaction to warm to room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Quenching and Extraction: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude product by column chromatography.

Derivatization at the O-3 Position

The phenolic hydroxyl group at the 3-position offers a wealth of opportunities for further functionalization.

The hydroxyl group can be converted into an ether linkage via Williamson ether synthesis, allowing for the introduction of various alkyl or aryl groups.

-

N-Protection: Protect the N-10 position of this compound with a suitable protecting group (e.g., Boc anhydride).

-

Dissolution: Dissolve the N-protected phenothiazine in a polar aprotic solvent (e.g., acetone, DMF).

-

Base Addition: Add 1.5 equivalents of a mild base (e.g., K2CO3).

-

Alkylation: Add 1.2 equivalents of the desired alkyl halide and heat the reaction mixture to reflux.

-

Workup and Deprotection: After completion, cool the reaction, filter the solid, and concentrate the filtrate. Deprotect the N-10 position under appropriate conditions (e.g., TFA in DCM for Boc group removal).

-

Purification: Purify the final product by chromatography.

Esterification of the hydroxyl group can be used to create prodrugs or to modulate the lipophilicity of the final compound.

The hydroxyl group can serve as an attachment point for linkers, enabling the conjugation of the phenothiazine scaffold to other molecules of interest, such as targeting moieties or fluorescent probes.

Advanced Coupling Strategies: Buchwald-Hartwig Amination

Modern cross-coupling reactions like the Buchwald-Hartwig amination can be employed for the synthesis of N-aryl phenothiazines, including derivatives of this compound.[16][17] This palladium-catalyzed reaction allows for the formation of C-N bonds under milder conditions than traditional methods.[18]

Caption: Buchwald-Hartwig amination for N-aryl phenothiazine synthesis.

Therapeutic Opportunities for Novel this compound Derivatives

The ability to create a wide array of derivatives from this compound opens up exciting possibilities for targeting various diseases.

Oncology

By attaching cytotoxic moieties or groups that enhance interaction with cancer-specific targets to the 3-hydroxyl position, it may be possible to develop more potent and selective anticancer agents.[2][19] The phenothiazine core itself can contribute to the anticancer effect by disrupting membrane integrity and inhibiting cell proliferation pathways.[8]

Neurodegenerative Diseases

The antioxidant properties of the phenothiazine scaffold are well-documented.[7][20] Derivatization at the 3-position could be used to enhance blood-brain barrier penetration or to introduce fragments that target specific pathological hallmarks of neurodegenerative diseases, such as beta-amyloid plaques or tau tangles.[11][21]

Multi-target Drug Design

The dual functionality of this compound is ideally suited for the development of multi-target-directed ligands. By incorporating different pharmacophores at the N-10 and O-3 positions, it is possible to design single molecules that can modulate multiple biological targets simultaneously, a promising strategy for complex diseases like cancer and neurodegenerative disorders.

Analytical Characterization

The structural elucidation of novel this compound derivatives relies on a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the chemical structure and confirming the positions of substituents.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized compounds.

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the hydroxyl and amine groups.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Conclusion

This compound represents a largely unexplored yet highly promising precursor for the synthesis of novel drug candidates. Its dual reactive sites at the N-10 and O-3 positions provide a versatile platform for creating diverse chemical libraries with the potential for unique pharmacological profiles. By moving beyond the traditional focus on N-10 substitution, medicinal chemists can unlock new opportunities in the development of innovative therapeutics for a range of challenging diseases. The strategic application of both classical and modern synthetic methodologies to this versatile scaffold is poised to expand the therapeutic horizons of the venerable phenothiazine class of compounds.

References

-

Old phenothiazine and dibenzothiadiazepine derivatives for tomorrow's neuroprotective therapies against neurodegenerative diseases. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

-

Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. (2023, November 22). Frontiers. Retrieved January 14, 2026, from [Link]

-

Phenothiazine | Antipsychotic, Antidepressant & Neuroleptic. (2026, January 1). Britannica. Retrieved January 14, 2026, from [Link]

-

Phenothiazine Derivatives as Potential Antiproliferative Agents. (2022, May 1). Ingenta Connect. Retrieved January 14, 2026, from [Link]

-

Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. (2024, May 31). ScienceDirect. Retrieved January 14, 2026, from [Link]

-

Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

-

Phenothiazine derivatives as potent anticancer agents. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Phenothiazines as anti-cancer agents: SAR overview and synthetic strategies. (2023, June 5). PubMed. Retrieved January 14, 2026, from [Link]

-

Phenothiazine. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

-

Phenothiazine. (2026, January 11). MassiveBio. Retrieved January 14, 2026, from [Link]

-

Phenothiazine. (n.d.). StatPearls - NCBI Bookshelf. Retrieved January 14, 2026, from [Link]

-

Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. (2025, August 25). PubMed. Retrieved January 14, 2026, from [Link]

-

Synthesis of Diverse Phenothiazines by Direct Thioamination of Arynes with S-(o-Bromoaryl)-S-methylsulfilimines and Subsequent Intramolecular Buchwald–Hartwig Amination. (n.d.). Oxford Academic. Retrieved January 14, 2026, from [Link]

-

Review of synthesis and biological study of novel phenothiazine derivatives. (2024, October 30). oajournals.fupress.net. Retrieved January 14, 2026, from [Link]

-

3-Hydroxyphenothiazine. (n.d.). PubChem - NIH. Retrieved January 14, 2026, from [Link]

-

Phenothiazines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmacy 180. Retrieved January 14, 2026, from [Link]

-

Phenothiazine: Uses, Properties & Side Effects Explained. (n.d.). Vedantu. Retrieved January 14, 2026, from [Link]

-

This compound, 8-chloro-10-(3-(dimethylamino)propyl)-, 5-oxide. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Preparation of phenothiazine. (n.d.). PrepChem.com. Retrieved January 14, 2026, from [Link]

-

Old phenothiazine and dibenzothiadiazepine derivatives for tomorrow's neuroprotective therapies against neurodegenerative diseases. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

-

Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (2024, July 2). ACS Omega. Retrieved January 14, 2026, from [Link]

-

A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. (2025, January 27). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Synthesis and biological evaluation of phenothiazine derivative-containing hydroxamic acids as potent class II histone deacetylase inhibitors. (2021, July 5). PubMed. Retrieved January 14, 2026, from [Link]

-

Phenothiazine (Synthesis). (n.d.). Scribd. Retrieved January 14, 2026, from [Link]

-

List of Phenothiazine antipsychotics. (n.d.). Drugs.com. Retrieved January 14, 2026, from [Link]

-

The suggested synthesis route of phenothiazine-derived compounds. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Exp.No-05: Synthesis of Phenothiazine. (2021, May 13). YouTube. Retrieved January 14, 2026, from [Link]

-

To prepare phenothiazine from diphenylamine. (n.d.). CUTM Courseware. Retrieved January 14, 2026, from [Link]

-

Synthesis and Electronic Properties of Sterically Demanding N-Arylphenothiazines and Unexpected Buchwald−Hartwig Aminations. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 14, 2026, from [Link]

-

(PDF) SYNTHESIS OF PHENOTHIAZINE DERIVATIVES AS NOVEL MOIETIES TOWARD UTILIZATION IN ALTERNATIVE DONOR – ACCEPTOR CONJUGATED POLYMERS. (2025, August 10). ResearchGate. Retrieved January 14, 2026, from [Link]

-

This compound, 10-[3-(dimethylamino)propyl]-, acetate (ester). (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

-

Ullmann condensation. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

This compound (C12H9NOS). (n.d.). PubChemLite. Retrieved January 14, 2026, from [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). PMC - NIH. Retrieved January 14, 2026, from [Link]

-

Ullmann Condensation. (n.d.). SynArchive. Retrieved January 14, 2026, from [Link]

-

This compound. (n.d.). Stenutz. Retrieved January 14, 2026, from [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]

Sources

- 1. Phenothiazine | Antipsychotic, Antidepressant & Neuroleptic | Britannica [britannica.com]

- 2. Phenothiazines as anti-cancer agents: SAR overview and synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phenothiazine - Wikipedia [en.wikipedia.org]

- 5. massivebio.com [massivebio.com]

- 6. Review of synthesis and biological study of novel phenothiazine derivatives. [wisdomlib.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Frontiers | Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells [frontiersin.org]

- 9. Phenothiazine Derivatives as Potential Antiproliferative Agents: ...: Ingenta Connect [ingentaconnect.com]

- 10. researchgate.net [researchgate.net]

- 11. Old phenothiazine and dibenzothiadiazepine derivatives for tomorrow's neuroprotective therapies against neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-Hydroxyphenothiazine | C12H9NOS | CID 74725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. PubChemLite - this compound (C12H9NOS) [pubchemlite.lcsb.uni.lu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and biological evaluation of phenothiazine derivative-containing hydroxamic acids as potent class II histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Versatility of Phenothiazines: A Technical Guide for Researchers

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the therapeutic potential of phenothiazine compounds. Moving beyond their well-established role in psychiatry, this document delves into their emerging applications in oncology, infectious diseases, and neurodegenerative disorders. The guide is structured to provide not only a deep understanding of the mechanisms of action but also detailed, actionable experimental protocols to empower further research and development in this exciting field.

The Phenothiazine Scaffold: A Legacy of Therapeutic Innovation

The story of phenothiazines is a testament to serendipity in drug discovery.[1] First synthesized in 1883 as a dye intermediate, their journey into medicine began with the exploration of their antihistaminic properties in the 1940s.[1] This ultimately led to the groundbreaking discovery of chlorpromazine in the early 1950s, the first effective antipsychotic drug, which revolutionized the treatment of schizophrenia and marked the dawn of modern psychopharmacology.[1]

The core of this versatile class of drugs is the phenothiazine nucleus, a tricyclic structure containing sulfur and nitrogen atoms.[1] Modifications to this scaffold, particularly at the 2-position of the ring and the side chain at the 10-position, have given rise to a multitude of derivatives with a wide spectrum of pharmacological activities.[2]

Established Therapeutic Applications and Core Mechanism of Action

Phenothiazines are primarily known for their efficacy in managing psychotic disorders, severe nausea and vomiting, and intractable hiccups.[1][3][4] Their principal mechanism of action in treating psychosis is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][5] By antagonizing these receptors, phenothiazines alleviate the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[1][5]

However, phenothiazines are often referred to as "dirty drugs" due to their interaction with a wide range of other neurotransmitter systems, including serotonin, histamine, acetylcholine, and alpha-adrenergic receptors.[1][6] These off-target interactions contribute to their diverse clinical effects and are also responsible for their notable side effect profile, which can include sedation, anticholinergic effects, and extrapyramidal symptoms.[1][3]

Emerging Therapeutic Frontiers: Repurposing Phenothiazines

Recent research has unveiled the potential of phenothiazine compounds far beyond their psychiatric applications. Their ability to interact with fundamental cellular processes has opened up promising avenues for their repurposing in oncology, infectious diseases, and the treatment of neurodegenerative conditions.

Oncology: A Multi-pronged Assault on Cancer

Phenothiazine derivatives have demonstrated significant potential in cancer therapy by targeting multiple facets of tumor biology.[7][8] Their anticancer effects are attributed to the induction of apoptosis, modulation of key signaling pathways, and inhibition of angiogenesis.[7]

3.1.1. Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which phenothiazines exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[3][9][10] Several phenothiazine derivatives, including chlorpromazine, fluphenazine, and thioridazine, have been shown to induce apoptosis in various cancer cell lines.[3][9] This is often accompanied by cell cycle arrest, preventing cancer cells from proliferating.[1]

The induction of apoptosis by phenothiazines is a complex process involving the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.[3] Phenothiazines can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases, the executioners of apoptosis.[3]

Key Signaling Pathways in Phenothiazine-Induced Apoptosis

Caption: A typical experimental workflow for evaluating the anticancer potential of a phenothiazine compound, starting with cytotoxicity screening and progressing to mechanistic studies of apoptosis.

Table 1: Comparative Cytotoxicity (IC50) of Phenothiazine Derivatives in Cancer Cell Lines

| Phenothiazine Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Trifluoperazine | A549 | Lung Carcinoma | ~1.5 | [11] |

| Thioridazine | HEp-2 | Laryngeal Carcinoma | >62.5 | [12] |

| Chlorpromazine | HEp-2 | Laryngeal Carcinoma | ~62.5 | [12] |

| Fluphenazine | MDA-MB-231 | Breast Cancer | 7.04 - 23.33 | [13] |

| Prothipendyl | MCF-7 | Breast Cancer | 23.2 | [13] |

| Prothipendyl | T47D | Ductal Carcinoma | 32.3 | [13] |

| CWHM-974 (Fluphenazine analog) | MDA-MB-231 | Breast Cancer | 1.37 - 14.03 | [13] |

Infectious Diseases: A Renewed Weapon Against Pathogens

Phenothiazines have demonstrated broad-spectrum antimicrobial activity against a range of pathogens, including bacteria, viruses, and fungi. [14]Their mechanisms of action are multifaceted, often involving disruption of microbial membranes and inhibition of essential cellular processes.

3.2.1. Antibacterial Activity and Reversal of Antibiotic Resistance

Phenothiazines exhibit direct antibacterial effects and, perhaps more significantly, can potentiate the activity of conventional antibiotics, particularly against drug-resistant strains. [4][15]A key mechanism underlying this synergy is the inhibition of bacterial efflux pumps. [4][16]These pumps are membrane proteins that actively extrude antibiotics from the bacterial cell, conferring resistance. By inhibiting these pumps, phenothiazines increase the intracellular concentration of antibiotics, restoring their efficacy. [4][16] Furthermore, some phenothiazines can enhance the antibacterial activity of macrophages by inducing the production of reactive oxygen species (ROS) and promoting autophagy, a cellular process for degrading and recycling cellular components, including intracellular pathogens. [17] 3.2.2. Antiviral and Antifungal Potential

The antiviral activity of phenothiazines has been documented against several viruses, including coronaviruses. [18][19]The proposed mechanisms include inhibiting viral entry into host cells by interfering with clathrin-mediated endocytosis and blocking the binding of viral proteins to host cell receptors. [19][20] In the realm of mycology, phenothiazines have shown promise as antifungal agents. Their mechanism of action is thought to involve the inhibition of calmodulin, a calcium-binding protein crucial for various cellular functions in fungi. [21] 3.2.3. Experimental Protocols for Assessing Antimicrobial Efficacy

Protocol 5: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is the standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials: 96-well microtiter plates, bacterial or fungal isolates, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria), phenothiazine compound stock solution, and a spectrophotometer or plate reader.

-

Procedure:

-

Prepare serial twofold dilutions of the phenothiazine compound in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (no drug) and negative (no inoculum) controls.

-

Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

-

Protocol 6: Gentamicin Protection Assay for Intracellular Antibacterial Activity

This assay is used to quantify the ability of a compound to kill bacteria that have invaded and reside within host cells. [4][6][9][14][22]

-

Materials: 24-well plates, host cells (e.g., macrophages or epithelial cells), intracellular bacteria (e.g., Salmonella, Listeria), phenothiazine compound, gentamicin solution, and lysis buffer (e.g., 1% Triton X-100).

-

Procedure:

-

Seed host cells in a 24-well plate and allow them to adhere.

-

Infect the host cells with the bacteria for a specific period (e.g., 1 hour).

-

Wash the cells to remove extracellular bacteria.

-

Add medium containing gentamicin (an antibiotic that does not penetrate host cells) to kill any remaining extracellular bacteria.

-

Treat the infected cells with the phenothiazine compound for a defined period.

-

Lyse the host cells to release the intracellular bacteria.

-

Plate serial dilutions of the lysate on appropriate agar plates to enumerate the colony-forming units (CFUs).

-

Protocol 7: Ethidium Bromide Efflux Assay

This fluorometric assay measures the activity of bacterial efflux pumps.

-

Materials: Bacterial suspension, glucose, ethidium bromide (a substrate of many efflux pumps), phenothiazine compound, and a fluorometer.

-

Procedure:

-

Load bacterial cells with ethidium bromide in the absence of an energy source (glucose).

-

Wash the cells to remove extracellular ethidium bromide.

-

Initiate efflux by adding glucose in the presence or absence of the phenothiazine compound.

-

Monitor the decrease in intracellular ethidium bromide fluorescence over time using a fluorometer. A slower decrease in fluorescence in the presence of the phenothiazine indicates inhibition of the efflux pump.

-

Table 2: Minimum Inhibitory Concentrations (MICs) of Phenothiazines Against Pathogenic Bacteria

| Phenothiazine Derivative | Bacterial Species | MIC Range (µg/mL) | Reference |

| Thioridazine | Gram-positive bacteria | 16 - 512 | [10] |

| Chlorpromazine | Staphylococcus aureus | 0.5 - 1.6 | [10] |

| Trifluoperazine | Various bacteria | 25 - 100 | [15] |

| Fluphenazine | Various bacteria | 25 - 100 | [15] |

| Triflupromazine | Staphylococcus aureus | 0.5 - 1.6 | [10] |

Neurodegenerative Disorders: A Glimmer of Hope

The neuroprotective properties of phenothiazine derivatives are an emerging area of intense research, with potential applications in diseases like Alzheimer's and Parkinson's.

3.3.1. Mechanisms of Neuroprotection

The neuroprotective effects of phenothiazines are thought to be mediated through several mechanisms, including:

-

Antioxidant Activity: Some phenothiazines can act as potent antioxidants, scavenging reactive oxygen species (ROS) that contribute to neuronal damage in neurodegenerative diseases. [23]* Inhibition of Protein Aggregation: Methylene blue, a phenothiazine derivative, has been shown to inhibit the aggregation of tau protein, a hallmark of Alzheimer's disease. [5]* Acetylcholinesterase Inhibition: Certain phenothiazine analogs have been designed to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is depleted in Alzheimer's disease. [24] It is important to note that while some phenothiazines show neuroprotective potential, their dopamine-blocking properties can be detrimental in conditions like Parkinson's disease, which is characterized by a loss of dopamine-producing neurons. [13][25]Therefore, careful structural modification is necessary to separate the desired neuroprotective effects from the unwanted antidopaminergic activity.

3.3.2. Experimental Protocols for Assessing Neuroprotective Effects

Protocol 8: Neuronal Viability Assay (MTT)

This assay, similar to the one used in cancer research, can be adapted to assess the viability of neuronal cells after exposure to neurotoxins and potential neuroprotective agents.

-

Materials: Primary neuronal cultures or neuronal cell lines, neurotoxin (e.g., amyloid-beta peptide for Alzheimer's models, MPP+ for Parkinson's models), phenothiazine compound, MTT solution, and DMSO.

-

Procedure:

-

Culture neuronal cells in 96-well plates.

-

Pre-treat the cells with the phenothiazine compound for a specific duration.

-

Expose the cells to the neurotoxin.

-

Perform the MTT assay as described in Protocol 1 to assess cell viability. An increase in viability in the presence of the phenothiazine compound indicates a neuroprotective effect.

-

Protocol 9: Measurement of Reactive Oxygen Species (ROS)

This assay quantifies the levels of intracellular ROS, a key indicator of oxidative stress.

-

Materials: Neuronal cells, neurotoxin, phenothiazine compound, and a fluorescent probe for ROS detection (e.g., DCFDA - 2',7'-dichlorofluorescin diacetate).

-

Procedure:

-

Treat neuronal cells with the neurotoxin in the presence or absence of the phenothiazine compound.

-

Load the cells with the DCFDA probe.

-

Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in fluorescence in the presence of the phenothiazine indicates a reduction in ROS levels.

-

Protocol 10: Mitochondrial Membrane Potential Assay (JC-1)

This assay assesses mitochondrial function, which is often compromised in neurodegenerative diseases.

-

Materials: Neuronal cells, neurotoxin, phenothiazine compound, and a JC-1 assay kit.

-

Procedure:

-

Treat neuronal cells as described above.

-

Stain the cells with the JC-1 dye.

-

Measure the red and green fluorescence using a fluorescence microscope, plate reader, or flow cytometer. A higher red-to-green fluorescence ratio in the presence of the phenothiazine compound suggests preservation of the mitochondrial membrane potential.

-

Future Directions and Conclusion

The journey of phenothiazine compounds from dye chemistry to a cornerstone of psychiatric medicine and now to a promising scaffold for a multitude of other therapeutic areas is a compelling narrative of scientific exploration. Their multifaceted mechanisms of action, including the modulation of key signaling pathways, induction of apoptosis, and inhibition of microbial resistance mechanisms, underscore their vast therapeutic potential.

This guide has provided a comprehensive overview of the established and emerging applications of phenothiazines, coupled with detailed experimental protocols to facilitate further research. As our understanding of the intricate cellular processes underlying various diseases deepens, the strategic repurposing and chemical modification of the phenothiazine scaffold will undoubtedly lead to the development of novel and effective therapies for some of the most challenging medical conditions of our time. The self-validating nature of the described protocols, combined with a deep understanding of the underlying causality, will empower researchers to unlock the full potential of this remarkable class of compounds.

References

-

MassiveBio. (2026, January 11). Phenothiazine. Retrieved from [Link]

-

Drugs.com. (n.d.). List of Phenothiazine antipsychotics. Retrieved from [Link]

-

Jaszczyszyn, A., Gąsiorowski, K., Świątek, P., Malinka, W., Cieślik-Boczula, K., Petrus, J., & Czarnik-Matusewicz, B. (2012). Chemical structure of phenothiazines and their biological activity. Pharmacological Reports, 64(1), 16-23. doi: 10.1016/s1734-1140(12)70726-0. Retrieved from [Link]

-

Hendricks, G. L., & Kern, G. D. (2001). Phenothiazines and Thioxanthenes Inhibit Multidrug Efflux Pump Activity in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 45(11), 3124–3132. doi: 10.1128/AAC.45.11.3124-3132.2001. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols for Cell-Based Assays with Phenothiazine Derivatives. Retrieved from [https://www.benchchem.

-

Machado-Vieira, R., et al. (2021). Convergent evidence for the antiviral effects of several FDA-approved phenothiazine antipsychotics against SARS-CoV-2 and other coronaviruses. Brazilian Journal of Psychiatry, 43(3), 335-337. doi: 10.1590/1516-4446-2020-1313. Retrieved from [Link]

-

Li, Y., et al. (2023). Phenothiazines enhance antibacterial activity of macrophage by inducing ROS and autophagy. Frontiers in Immunology, 14, 1198425. doi: 10.3389/fimmu.2023.1198425. Retrieved from [Link]

-

Wikipedia. (n.d.). Gentamicin protection assay. Retrieved from [Link]

- BenchChem. (n.d.). The Core Mechanism of Action of Phenothiazine Derivatives: A Technical Guide. Retrieved from [https://www.benchchem.

- Amaral, L., & Kristiansen, J. E. (2000). Phenothiazines: potential management of antibiotic resistant infections. Journal of Antimicrobial Chemotherapy, 45(6), 743–746. doi: 10.1093/jac/45.6.743. Retrieved from [https://www.researchgate.net/publication/12345678_Phenothiazines_potential_management_of_antibiotic_resistant_infections]

-

Spengler, G., et al. (2023). Repurposing Antidepressants and Phenothiazine Antipsychotics as Efflux Pump Inhibitors in Cancer and Infectious Diseases. Antibiotics, 12(1), 137. doi: 10.3390/antibiotics12010137. Retrieved from [Link]

-

Jaszczyszyn, A., et al. (2012). Chemical structure of phenothiazines and their biological activity. if-pan.krakow.pl. Retrieved from [Link]

-

Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]

-

G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]

-

Grabarczyk, M., et al. (2025). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. Journal of Applied Toxicology. doi: 10.1002/jat.4921. Retrieved from [Link]

- BenchChem. (n.d.). Unlocking the Antimicrobial Potential of Phenothiazines: A Comparative Analysis. Retrieved from [https://www.benchchem.com/comparative-guides/antimicrobial-activity-of-phenothiazines]

-

Karolina, K., et al. (2020). Antiviral activity of chlorpromazine, fluphenazine, perphenazine, prochlorperazine, and thioridazine towards RNA-viruses. A review. Virologica Sinica, 35(5), 535–546. doi: 10.1007/s12250-020-00262-9. Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 value after 72 h of incubation with tested phenothiazines and doxorubicin for tissue- dependent effects in NHDF, A549, and H1299 cell lines. Retrieved from [Link]

-

Bio-protocol. (2019). Gentamicin Protection Assay to Determine the Number of Intracellular Bacteria during Infection of Human TC7 Intestinal Epithelial Cells by Shigella flexneri. Retrieved from [Link]

-

Amaral, L., & Kristiansen, J. E. (2001). Antimicrobial Activity of Phenothiazines. In Vivo, 15(6), 479–484. Retrieved from [Link]

-

Sadeghi, M., et al. (2024). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Journal of Reports in Pharmaceutical Sciences, 13(1), 1-10. Retrieved from [Link]

-